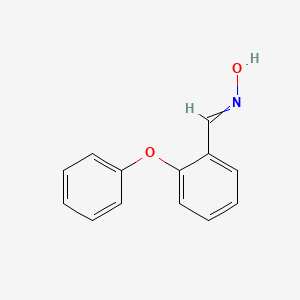

2-Phenoxybenzaldoxime

Description

2-Phenoxybenzaldoxime (C₁₃H₁₁NO₂) is an aromatic aldoxime derivative characterized by a benzaldoxime core (Ph–CH=N–OH) with a phenoxy substituent at the 2-position. Aldoximes are known for their roles in coordination chemistry, catalysis, and medical applications (e.g., antidotes for organophosphate poisoning).

Properties

Molecular Formula |

C13H11NO2 |

|---|---|

Molecular Weight |

213.23 g/mol |

IUPAC Name |

N-[(2-phenoxyphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C13H11NO2/c15-14-10-11-6-4-5-9-13(11)16-12-7-2-1-3-8-12/h1-10,15H |

InChI Key |

IIQBJMKPYCLIAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C=NO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoxazole Derivatives

highlights 2-(2-(Fluorosulfonyloxy)phenyl)benzoxazole, a benzoxazole derivative with a fluorosulfonyloxy substituent. Key differences include:

- Reactivity: The fluorosulfonyloxy group in the benzoxazole derivative enhances electrophilicity, making it reactive in nucleophilic substitutions . In contrast, aldoximes like 2-Phenoxybenzaldoxime exhibit nucleophilic properties due to the –CH=N–OH moiety.

- Applications : Benzoxazoles are explored as enzyme inhibitors or fluorescent probes , while aldoximes are utilized in metal chelation and detoxification therapies.

Benzimidazole Derivatives

and discuss 2-phenylbenzimidazole and 2-aminobenzimidazole, which share aromaticity and nitrogen-containing heterocycles with 2-Phenoxybenzaldoxime.

- Thermal Stability: 2-Aminobenzimidazole has a high melting point (220–222°C) due to hydrogen bonding and aromatic stacking , whereas aldoximes typically exhibit lower thermal stability.

- Pharmacological Relevance : Benzimidazoles are prominent in antiviral and anticancer agents , while aldoximes are less common in drug design but critical in reactive intermediate trapping.

Oxazole Derivatives

lists historical oxazole derivatives (e.g., 2-phenyl-5-γ-tolyloxazole , m.p. 81°C). Oxazoles, like benzaldoximes, are electron-deficient heterocycles but differ in:

- Synthetic Utility : Oxazoles are often intermediates in natural product synthesis, whereas aldoximes serve as ligands in coordination chemistry.

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 2-γ-nitrophenyl-5-γ-p-methoxyphenyloxazole ) lower melting points compared to aldoximes, which may form intermolecular hydrogen bonds .

Comparative Data Table

Key Research Findings and Limitations

- Pharmacological Gaps : While benzimidazoles and benzoxazoles are well-studied in drug development, aldoximes remain underexplored outside detoxification contexts.

- Safety Considerations : Analogous to 2-phenylbenzimidazole (), aldoximes may require precautions against inhalation or dermal exposure, though specific data are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.